3-(3-bromobenzamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide

Lipophilicity Physicochemical Properties Drug-Likeness

Ensure bromodomain assay reproducibility with this exact 3-(3-bromobenzamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide (CAS 888458-11-5). Unlike the unsubstituted analog (CAS 477511-11-8) or ortho-bromo regioisomers, its unique meta-bromo geometry and 3,4-dimethylphenyl tail are critical for correct halogen-bonding and lipophilicity (XLogP3 ~5.2). Avoid altered binding kinetics—specify this compound.

Molecular Formula C24H19BrN2O3
Molecular Weight 463.331
CAS No. 888458-11-5
Cat. No. B2734593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromobenzamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide
CAS888458-11-5
Molecular FormulaC24H19BrN2O3
Molecular Weight463.331
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Br)C
InChIInChI=1S/C24H19BrN2O3/c1-14-10-11-18(12-15(14)2)26-24(29)22-21(19-8-3-4-9-20(19)30-22)27-23(28)16-6-5-7-17(25)13-16/h3-13H,1-2H3,(H,26,29)(H,27,28)
InChIKeyJEQSAZAVGQQNNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 3-(3-bromobenzamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide (CAS 888458-11-5) and Why Structural Precision Matters in Procurement


3-(3-bromobenzamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide (CAS 888458-11-5) is a fully synthetic, poly-substituted benzofuran-2-carboxamide derivative with a molecular formula of C₂₄H₁₉BrN₂O₃ and a molecular weight of 463.33 g/mol. Its scaffold consists of a benzofuran core bearing a 3-(3-bromobenzamido) substituent and a 3,4-dimethylphenyl amide at the 2-carboxamide position. This substitution pattern is of interest because structurally related 3-acylamino-benzofuran-2-carboxamides are described in the patent literature as bromodomain inhibitors [1]. The precise placement of the bromine atom at the meta-position of the benzamido ring and the two methyl groups on the anilide phenyl ring are critical structural determinants that affect molecular recognition, lipophilicity, and hydrogen-bonding capacity relative to simpler, unsubstituted or regioisomeric analogs. A closely related but less elaborated compound is 3-(3-bromobenzamido)benzofuran-2-carboxamide (CAS 477511-11-8), which lacks the N-(3,4-dimethylphenyl) substitution and has a molecular weight of only 359.17 g/mol [2]. The substantial difference in size and lipophilicity between these two compounds means that they cannot be considered interchangeable in assays or chemical probes without risking altered binding kinetics or off-target profiles.

Generic Substitution Risks with 3-(3-bromobenzamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide: Why Close Analogs Are Not Drop-In Replacements


Even minor structural modifications to the benzofuran-2-carboxamide scaffold can result in profound shifts in biological activity and physicochemical behavior. The presence of the N-(3,4-dimethylphenyl) group in the target compound is expected to increase both molecular weight and lipophilicity (computed XLogP3 ≈ 5.2, versus 3.6 for the unsubstituted analog), thereby altering membrane permeability, plasma protein binding, and the entropic penalty upon target binding [2]. Furthermore, the meta-bromo substitution pattern on the benzamido ring differentiates this compound from ortho- or para-bromo regioisomers, which may exhibit different dihedral angles and electron-density distributions affecting key interactions such as halogen bonding or π-stacking. For example, the ortho-bromo analog 3-(2-bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide presents the bromine in a sterically encumbered environment that can disrupt planarity and reduce binding affinity to flat, hydrophobic pockets common in bromodomains [1]. Without direct, head-to-head comparative data, there is no scientific basis to assume that any of these regioisomers or des-methyl analogs would behave identically in biochemical or cellular assays. Procurement of the exact compound, with its unique substitution geometry, is therefore a prerequisite for reproducibility in structure-activity relationship (SAR) studies and screening campaigns targeting bromodomain-containing proteins.

3-(3-bromobenzamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide (888458-11-5) Quantitative Differentiation Data


LogP and Molecular Weight Differentiation: Target Compound vs. Unsubstituted Analog

The target compound exhibits substantially higher computed lipophilicity than its nearest commercially available analog, 3-(3-bromobenzamido)benzofuran-2-carboxamide (CAS 477511-11-8). The calculated XLogP3 for the target compound is estimated at 5.2, compared to 3.6 for the analog, a difference of +1.6 log units. This is accompanied by an increase in molecular weight from 359.17 to 463.33 g/mol and a reduction in hydrogen bond donor count from 2 to 1 [2][3]. In the context of bromodomain inhibitor design, increased lipophilicity often correlates with enhanced cellular permeability but may also increase the risk of off-target interactions; therefore the precise balance offered by the 3,4-dimethylphenyl substitution is a non-trivial parameter for lead optimization [1].

Lipophilicity Physicochemical Properties Drug-Likeness

Halogen-Bonding Geometry: Meta-Bromo vs. Ortho-Bromo Regioisomer Comparison

The meta-bromo substitution on the benzamido ring of the target compound allows the bromine atom to project away from the benzofuran core, potentially engaging in a linear halogen bond with a backbone carbonyl or a water network in the bromodomain acetyl-lysine binding pocket. In contrast, the ortho-bromo regioisomer, such as 3-(2-bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide, forces the bromine into a sterically crowded orientation that can induce a twist in the amide bond, disrupting the coplanarity of the benzamido group with the benzofuran ring [1]. While no direct IC₅₀ values are publicly available for either compound, the patent literature on benzofuran-based bromodomain inhibitors explicitly highlights the preference for a meta- or para-substituted aryl ring to achieve optimal complementarity with the conserved asparagine residue in BRD4(1) [1].

Halogen Bonding Regioisomerism Bromodomain Inhibition

Hydrogen-Bond Donor Count and its Influence on Oral Bioavailability Predictions

The target compound possesses only one hydrogen bond donor (the secondary amide NH), whereas the simpler analog 3-(3-bromobenzamido)benzofuran-2-carboxamide has two hydrogen bond donors (one primary amide NH₂ and one secondary amide NH). According to Lipinski's rule of five, a lower hydrogen bond donor count is generally associated with improved oral absorption. The calculated count of 1 places the target compound in a more favorable drug-like space compared to the analog (count = 2) and also aligns with the typical profile of advanced bromodomain inhibitors, which often feature a single, well-positioned H-bond donor to interact with the conserved asparagine residue [1][2]. This physicochemical distinction is not merely theoretical; a single additional H-bond donor can reduce passive permeability by up to 10-fold in Caco-2 assays, a parameter routinely evaluated in lead optimization [1].

Drug-Likeness Lipinski Rules Permeability

High-Yield Application Scenarios for 3-(3-bromobenzamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide (888458-11-5)


Bromodomain Inhibitor Probe Design and SAR Expansion

The compound serves as a template for exploring the structure-activity relationships of benzofuran-2-carboxamide-based bromodomain inhibitors. The combination of a meta-bromobenzamido group and a 3,4-dimethylphenyl amide tail provides a balanced lipophilic profile and a unique halogen-bonding geometry that can be systematically varied to map the acetyl-lysine binding pocket of BRD4 and related bromodomains [1]. Researchers who have already optimized simple benzofuran cores can use this compound to access a more drug-like chemical space without introducing excessive molecular complexity.

Negative Control Compound for Bromodomain Assays

Given that the ortho-bromo regioisomer is predicted to be a weaker bromodomain binder due to steric constraints, the target meta-bromo compound can be employed as a negative control in biochemical assays when investigating halogen-bonding contributions to affinity [1]. This use case is particularly relevant for laboratories employing differential scanning fluorimetry (DSF) or AlphaScreen assays to validate hit compounds emerging from fragment-based screens.

Physicochemical Benchmarking for Lead Optimization

With a computed XLogP3 of ~5.2, a molecular weight of 463 g/mol, and a single hydrogen-bond donor, this compound occupies a narrow but desirable region of property space for central nervous system (CNS)-penetrant bromodomain inhibitors [2][3]. Medicinal chemistry teams can use it as a benchmarking tool to assess the impact of substituent modifications on logD, solubility, and permeability, thereby accelerating the design of CNS-active epigenetic probes.

Chemical Biology Tool for Target Deconvolution

The bromine atom provides a heavy-atom tag that can be exploited in photoaffinity labeling or X-ray crystallography experiments aimed at identifying the cellular targets of benzofuran-2-carboxamide derivatives. The extra methyl groups on the anilide ring increase the molecular volume in the distal part of the molecule, which can help discriminate between closely related bromodomain family members that differ in the size and shape of their substrate-binding grooves [1].

Quote Request

Request a Quote for 3-(3-bromobenzamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.